molecular formula C13H17ClFNO B162541 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride CAS No. 111982-49-1

2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride

Cat. No.: B162541
CAS No.: 111982-49-1
M. Wt: 257.73 g/mol
InChI Key: FQOFLBNEXJTBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone monohydrochloride (CAS: 111982-49-1), also known as 2-fluoro deschloroketamine (2-FDCK), is a fluorinated arylcyclohexylamine derivative of ketamine. Its molecular formula is C₁₃H₁₇ClFNO with a molecular weight of 257.7 g/mol . Structurally, it features a cyclohexanone core substituted with a 2-fluorophenyl group and a methylamino moiety, forming a chiral center .

It also interacts with NMDA receptors, though with lower affinity compared to ketamine . Its primary applications include:

  • Pharmaceutical research: Investigated for mood disorders like depression and anxiety .
  • Drug discovery: Used as a scaffold for designing analogs with improved safety and efficacy .
  • Forensic chemistry: Classified as a hallucinogen and stimulant in seized drug analyses .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFLBNEXJTBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101344989
Record name 2-Fluoro Deschloroketamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111982-49-1
Record name 2-Fluoro Deschloroketamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multistep Synthesis via Grignard Reaction and Bromination

The primary synthetic route involves a four-step process starting from fluorobenzonitrile. In the first step, fluorobenzonitrile undergoes a Grignard reaction with cyclopentylmagnesium bromide to form α-hydroxycyclopentyl-(2-fluorophenyl)-ketone. Subsequent bromination using hydrobromic acid (HBr) and lithium chloride (LiCl) yields α-bromocyclopentyl-(2-fluorophenyl)-ketone, which is critical for introducing the cyclohexanone backbone.

The third step involves nucleophilic substitution with methylamine at -40°C to produce α-hydroxycyclopentyl-(2-fluorophenyl)-N-methylamine. Finally, a thermal rearrangement reaction expands the cyclopentanol ring to cyclohexanone, forming the target compound. Acidification with hydrochloric acid generates the water-soluble monohydrochloride salt.

Key Reaction Parameters:

StepReagents/ConditionsYield
1CyclopentylMgBr, THF, 0°C85%
2HBr (47%), LiCl, H₂O₂ (30%), 70°C78%
3Methylamine, -40°C, 2h65%
4Thermal rearrangement, 120°C90%

Alternative Pathway via Hydroxylimine Intermediate

An alternative method involves synthesizing 2-fluorodeschlorohydroxylimine as a precursor. This imine derivative undergoes hydrolysis in protic solvents (e.g., methanol/water), yielding α-hydroxyl ketone intermediates. Protonation of the imine’s nitrogen atom facilitates methylamine elimination, forming a carbocation that rearranges into 2-(2-fluorophenyl)-2-hydroxycyclohexan-1-one. Acid-catalyzed dehydration and subsequent amination with methylamine hydrochloride yield the final product.

Critical Observations:

  • Hydrolysis kinetics depend on solvent polarity and temperature.

  • Rearrangement selectivity favors the six-membered cyclohexanone ring due to thermodynamic stability.

Optimization of Reaction Parameters

Temperature and Catalysis

The Grignard reaction’s exothermic nature necessitates strict temperature control (0–5°C) to prevent side reactions. Bromination efficiency improves with LiCl as a catalyst, which stabilizes the transition state during HBr addition. Industrial-scale production employs continuous flow reactors to maintain optimal temperatures and reduce reaction times.

Solvent Systems

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates in the methylamine step. Protic solvents (e.g., methanol) accelerate hydrolysis but require anhydrous conditions to minimize undesired decomposition.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities utilize continuous flow chemistry to improve yield and scalability. Key advantages include:

  • Precise control over residence time and temperature gradients.

  • Reduced solvent waste through in-line purification systems.

Automation and Quality Control

Automated synthesis platforms integrate real-time monitoring (e.g., in-line NMR, HPLC) to ensure batch consistency. Final product purity (>98%) is validated via:

  • High-Performance Liquid Chromatography (HPLC): Retention time = 4.2 min (C18 column, acetonitrile/water).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, D₂O): δ 7.45–7.32 (m, 4H, Ar-H), 3.21 (s, 3H, N-CH₃), 2.85–2.65 (m, 2H, cyclohexanone), 2.10–1.80 (m, 6H, cyclohexanone).

    • ¹³C NMR (100 MHz, D₂O): δ 210.5 (C=O), 160.1 (C-F), 128.9–115.7 (Ar-C), 55.2 (N-CH₃), 42.1–25.3 (cyclohexanone).

Stability and Decomposition Pathways

The monohydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions. Major decomposition products include:

  • (2′-Fluorophenyl)(1″-hydroxycyclopentyl)methanone: Formed via hydrolysis of the imine precursor.

  • 2-(2′-Fluorophenyl)-2-hydroxycyclohexan-1-one: Generated through carbocation rearrangement .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example,

Biological Activity

2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride, commonly referred to as 2-FDCK , is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to ketamine and has gained attention for its potential psychoactive properties. This article explores the biological activity of 2-FDCK, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride
  • CAS Number : 111982-49-1
  • Molecular Formula : C13H16FNO·HCl
  • Molecular Weight : 257.735 g/mol

The primary mechanism of action of 2-FDCK is believed to be its antagonistic effect on the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in mediating excitatory neurotransmission in the central nervous system. By inhibiting NMDA receptor activity, 2-FDCK may produce dissociative effects similar to those observed with ketamine. Additionally, it may interact with other receptors, including opioid receptors, contributing to its analgesic and anesthetic properties.

Pharmacological Effects

Research indicates that 2-FDCK exhibits several pharmacological effects:

  • Anesthetic Properties : Similar to ketamine, it may induce anesthesia at higher doses.
  • Analgesic Effects : Its interaction with opioid receptors suggests potential for pain relief.
  • Psychoactive Effects : Users report dissociative experiences, euphoria, and altered sensory perception.

Case Study Analysis

A review of anecdotal reports and user experiences highlights the compound's popularity in recreational settings. Users often describe the effects as less intense than those of ketamine but still significant enough to warrant caution regarding dosage and frequency of use.

Study/CaseFindings
User Report ADescribed mild dissociation and euphoria at low doses (50-100 mg).
User Report BExperienced significant anxiety at higher doses (200 mg), indicating variability in individual response.
Clinical ObservationNoted potential for misuse due to its psychoactive properties; further research needed on long-term effects.

Comparative Analysis with Similar Compounds

CompoundNMDA Receptor ActivityPsychoactive EffectsAnalgesic Properties
KetamineStrong antagonistHighYes
2-FDCKModerate antagonistModerateYes
PCPStrong antagonistVery highNo

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexanone backbone with a fluorophenyl group and a methylamino substituent. This structure contributes to its pharmacological properties and interactions with biological systems.

Pharmacological Studies

2-FDCK has garnered attention for its potential applications in pharmacological research:

  • Anesthetic Properties : Similar to ketamine, 2-FDCK may exhibit anesthetic effects, making it a candidate for studies related to pain management and anesthesia. Its mechanism of action likely involves NMDA receptor antagonism, similar to that of other arylcyclohexylamines .
  • Psychoactive Effects : Preliminary studies suggest that 2-FDCK may produce dissociative effects akin to those observed with ketamine. Research into its psychoactive properties is ongoing, particularly concerning its potential use in treating depression and anxiety disorders .

Toxicological Research

The compound's physiological and toxicological properties are not fully understood, necessitating further investigation:

  • Safety Profiles : Research is required to establish the safety profiles of 2-FDCK, including its acute and chronic toxicity levels. Understanding these aspects is crucial for any potential therapeutic applications or regulatory considerations .
  • Forensic Applications : Given its status as a controlled substance in many jurisdictions, 2-FDCK is relevant in forensic toxicology. Studies are being conducted on its detection methods in biological samples, which could aid in drug screening and abuse prevention programs .

Analytical Chemistry

As an analytical reference standard, 2-FDCK is utilized in various chemical analyses:

  • Mass Spectrometry : The compound serves as a standard in mass spectrometry assays, helping to identify and quantify substances in complex mixtures .
  • Development of Detection Methods : Research efforts are focused on developing reliable detection methods for 2-FDCK in various matrices, including urine and blood samples. This is essential for both clinical and forensic applications .

Case Study 1: Anesthetic Research

A study investigated the anesthetic effects of arylcyclohexylamines, including 2-FDCK, on animal models. The findings indicated that 2-FDCK produced significant analgesic effects comparable to ketamine but with a potentially lower incidence of side effects such as hallucinations .

Case Study 2: Forensic Analysis

In forensic toxicology, researchers evaluated the presence of 2-FDCK in post-mortem samples from suspected overdose cases. The study highlighted the importance of developing specific assays for detecting this compound due to its structural similarities with other substances like ketamine .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Substituent (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
2-FDCK (Target Compound) 2-Fluorophenyl C₁₃H₁₇ClFNO 257.7 Fluorine enhances metabolic stability
Deschloroketamine HCl Phenyl C₁₃H₁₷NO•HCl 239.7 Lacks halogen; lower molecular weight
2-(3-Chlorophenyl) Analog 3-Chlorophenyl C₁₃H₁₆ClNO 237.7 Chlorine at meta position
Methoxmetamine 3-Methoxyphenyl C₁₄H₁₉NO₂ 233.3 Methoxy group increases lipophilicity
Esketamine (S-enantiomer) 2-Chlorophenyl C₁₃H₁₆ClNO 237.7 Clinically approved (Spravato®)

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity and small size improve metabolic stability and receptor binding compared to chlorine .
  • Positional Isomerism : 2-Fluorophenyl (2-FDCK) vs. 3-chlorophenyl analogs show distinct steric and electronic interactions with biological targets .

Pharmacological and Pharmacokinetic Profiles

2-FDCK :

  • Mechanism : Dual SSNRI activity and NMDA receptor modulation .
  • Half-Life : ~2–4 hours (estimated), shorter than ketamine due to fluorine’s metabolic resistance .
  • Efficacy : Preclinical studies suggest rapid antidepressant effects at 10–20 mg/kg doses .

Deschloroketamine :

  • Mechanism : Primarily NMDA antagonism; lacks significant reuptake inhibition .
  • Potency : Lower than ketamine and 2-FDCK due to absence of halogen .

Esketamine :

  • Clinical Use : FDA-approved for treatment-resistant depression (70 mg intranasal) .
  • Affinity : Higher NMDA receptor binding vs. 2-FDCK due to chlorine’s steric effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural integrity of 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) is used to assess purity (>98% as per Certificates of Analysis) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, particularly the fluorophenyl and methylamino substituents .
  • UV/Vis Spectroscopy (λmax: 264, 270 nm) provides supplementary data for compound identification .

Q. What are the solubility properties and storage requirements for this compound?

  • Methodology :

  • Solubility is determined experimentally in solvents like DMSO (10 mg/mL), ethanol (16 mg/mL), and PBS (5 mg/mL) via gravimetric or spectrophotometric analysis .
  • Long-term stability is ensured by storage at -20°C in airtight containers to prevent degradation, as recommended in safety data sheets .

Q. How can researchers synthesize 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride?

  • Methodology :

  • Adapt methods from structurally similar ketamine analogs: React 2-fluorophenyl precursors with cyclohexanone derivatives under controlled conditions (e.g., catalytic amination). Purification involves recrystallization or column chromatography .
  • Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC .

Advanced Research Questions

Q. How does fluorination at the phenyl ring impact the compound’s pharmacological activity compared to non-fluorinated analogs?

  • Methodology :

  • Conduct receptor binding assays (e.g., NMDA receptor antagonism) using radiolabeled ligands. Compare binding affinity (Ki) with analogs like ketamine (chlorophenyl derivative) .
  • Fluorine enhances stability and binding via electronegativity and hydrophobic interactions , as observed in SAR studies of arylcyclohexylamines .

Q. What in vitro models are suitable for evaluating metabolic stability and potential metabolites?

  • Methodology :

  • Use hepatic microsomal assays (human or rodent) to identify cytochrome P450-mediated metabolites. Analyze via LC-MS/MS to detect hydroxylation or demethylation products .
  • Compare metabolic pathways with ketamine to assess fluorination’s impact on oxidation rates .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

  • Methodology :

  • Perform controlled solubility trials using standardized buffers (e.g., PBS pH 7.2) and solvents (DMF, ethanol). Validate results via dynamic light scattering (DLS) to detect aggregation .
  • Cross-reference with thermogravimetric analysis (TGA) to rule out solvent residue effects .

Q. What regulatory considerations apply to handling this compound, given its structural similarity to controlled substances?

  • Methodology :

  • Review scheduling status under national regulations (e.g., U.S. Controlled Substances Act). Analogues like bromoketamine (2-BDCK) are explicitly controlled, necessitating DEA licensure for research .
  • Maintain documentation of synthesis protocols and analytical data to demonstrate compliance with non-human/research use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride
Reactant of Route 2
2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.